3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16-7-6-15-14(16)20-8-10-9-4-2-3-5-11(9)19-12(10)13(17)18/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHUXLTCNFZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=C(OC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability.
Biological Activity
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (commonly referred to as compound 1) is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C12H12N2O2S, with a molecular weight of approximately 248.30 g/mol . The structure features a benzofuran core linked to an imidazole moiety through a sulfanyl group, which is thought to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. The compound showed an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against these cells .
In vivo studies further supported these findings, revealing that treatment with compound 1 resulted in reduced tumor growth in mice models suffering from induced tumors. This suggests a promising role for compound 1 in cancer therapy, particularly in targeting specific cancer types.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Preliminary tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, the presence of the imidazole ring is believed to play a crucial role in its interaction with biological targets such as enzymes and receptors involved in cell signaling pathways.
Dopamine Receptor Agonist Activity
Research has indicated that compounds structurally related to compound 1 may act as selective agonists for dopamine receptors, particularly the D3 subtype . This could open avenues for treating neurological disorders where dopamine signaling is disrupted.
Case Studies
A notable case study involved the administration of compound 1 in tumor-bearing mice. The results showed a statistically significant reduction in tumor size compared to control groups treated with saline solutions. Flow cytometry analysis revealed that treated cells exhibited increased markers for apoptosis, confirming the compound's role in promoting programmed cell death in cancerous cells .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds containing imidazole and benzofuran structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes or membranes .
- Anticancer Properties : Studies have shown that benzofuran derivatives can possess anticancer activity. The specific structure of 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid may contribute to inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, making this compound a candidate for enzyme inhibition studies. For instance, it could serve as a lead compound in developing inhibitors for enzymes involved in metabolic disorders .
Material Science Applications
- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The compound can act as a monomer or additive in creating polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .
- Nanotechnology : Due to its ability to form stable complexes with metals, this compound may find applications in nanotechnology, particularly in the synthesis of metal nanoparticles or as a stabilizing agent for nanomaterials .
Biochemical Research Applications
- Biomolecular Interactions : The compound can be used to study interactions between biomolecules, particularly protein-ligand interactions. Its structure enables it to bind selectively to certain proteins, making it useful in elucidating biological pathways .
- Drug Delivery Systems : Research suggests that compounds with similar structures can be utilized in drug delivery systems due to their ability to form stable complexes with therapeutic agents. This characteristic could enhance the bioavailability and targeted delivery of drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
Furan-Based Analogs
Example : 5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride (CAS: 1170785-85-9)
- Structural Differences : Replaces the benzofuran core with a simpler furan ring.
- Solubility: The furan analog’s hydrochloride salt may exhibit higher aqueous solubility than the benzofuran-derived carboxylic acid.
- Applications : Both compounds are cataloged as life science reagents, but the benzofuran derivative’s extended aromatic system may favor interactions with hydrophobic biological targets.
Benzimidazole Derivatives
Example : 2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 174422-15-2)
- Structural Differences : Replaces benzofuran with a benzimidazole core, introducing two nitrogen atoms in the bicyclic system.
- Implications: Hydrogen Bonding: The benzimidazole nitrogens can act as hydrogen-bond acceptors/donors, unlike the oxygen-rich benzofuran. Acidity: The carboxylic acid group in both compounds enhances solubility, but the benzimidazole’s basic nitrogen may alter pH-dependent behavior.
- Biological Relevance : Benzimidazole derivatives are well-documented in medicinal chemistry (e.g., antitumor agents ), suggesting the target benzofuran compound could share similar therapeutic niches.
Phenyl-Based Sulfanyl Compounds
Example: 2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Structural Differences: A phenyl ring replaces benzofuran, with additional electron-withdrawing groups (cyano, nitro, trifluoromethyl).
- Bioactivity: The cyano group may enhance binding to enzymes (e.g., kinase inhibitors), whereas the benzofuran derivative’s carboxylic acid could favor ionizable targets.
Benzofuranone and Lactone Derivatives
Example : 3-(2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl)-2-benzofuran-1(3H)-one (CAS: 477850-47-8)
- Structural Differences: Features a benzofuranone (lactone) structure instead of a carboxylic acid.
- Implications: Acidity and Solubility: The lactone is less acidic than the carboxylic acid, reducing water solubility.
Crystal Packing and Intermolecular Interactions
- Benzofuran Derivatives : The title compound’s crystal structure (analogous to ) likely forms centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups . Adjacent benzofuran rings stack via aromatic interactions (centroid–centroid distance ≈ 3.43 Å), stabilizing the lattice.
Q & A
Basic Synthesis and Optimization
Question: What are the key synthetic routes for preparing 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, and how are critical reaction conditions (e.g., solvent, temperature, catalysts) optimized? Answer: The compound is synthesized via multi-step reactions, often involving reductive amination and nucleophilic substitution. A solvent-free reductive amination approach is advantageous for reducing byproduct formation. For example, intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide are prepared by refluxing precursors (e.g., hydrazine hydrate) in absolute alcohol for 4 hours under controlled conditions . Temperature optimization is critical to avoid decomposition of the benzofuran core. TLC monitoring (e.g., 7:3 chloroform:methanol) ensures reaction completion. Post-synthesis, ice-water quenching precipitates the product, which is purified via recrystallization (e.g., DMF/acetic acid mixtures) .
Structural Characterization and Crystallography
Question: Which crystallographic techniques and software are most effective for resolving the molecular structure, and how are hydrogen-bonding interactions analyzed? Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . For example, intermolecular hydrogen bonds (e.g., O–H⋯N) in related benzofuran derivatives are identified using symmetry codes and visualized via software like Mercury. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC; e.g., entry 1505246) for reproducibility .
Mechanistic Studies via Computational Modeling
Question: How can hybrid computational-experimental approaches elucidate reaction mechanisms involving this compound’s benzofuran and imidazole motifs? Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the [3,3]-sigmatropic rearrangement observed in benzofuran derivatives. Key parameters include activation energies and frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites . Experimental validation involves kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling to trace sulfur migration pathways .
Addressing Data Contradictions in Spectroscopic Analysis
Question: What methodological strategies resolve discrepancies between NMR, MS, and crystallographic data for this compound? Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., imidazole proton shifts).
- High-resolution MS (HRMS) : Confirms molecular formula accuracy, distinguishing isotopic patterns from impurities.
- Comparative crystallography : Overlays experimental and DFT-optimized structures to validate bond lengths/angles .
Documentation of all parameters (e.g., refinement residuals in SHELXL) ensures transparency .
Advanced Functionalization for Bioactivity Studies
Question: What methods enable selective functionalization of the imidazole sulfanyl group for structure-activity relationship (SAR) studies? Answer: The sulfanyl group undergoes nucleophilic substitution with alkyl/aryl halides. For example:
- Mitsunobu reaction : Converts –SH to –S-alkyl using DIAD/TPP in THF.
- Oxidative coupling : Forms disulfides (e.g., using I₂) for dimerization studies .
Reaction progress is monitored via LC-MS, and regioselectivity is confirmed via NOESY NMR to distinguish between N- and S-alkylation products .
Stability and Degradation Under Physiological Conditions
Question: How is the compound’s stability assessed in simulated physiological environments, and what degradation products are observed? Answer: Accelerated stability studies (40°C/75% RH for 6 months) in PBS (pH 7.4) identify hydrolytic degradation pathways. LC-MS/MS detects major degradants, such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
